molecular formula C9H13Cl2N3O2 B2680828 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride CAS No. 2305255-41-6

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride

Cat. No.: B2680828
CAS No.: 2305255-41-6
M. Wt: 266.12
InChI Key: LJGCRJJGQFLVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is a chemical compound with the molecular formula C9H11N3O2·2HCl It is commonly used in various scientific research applications due to its unique chemical properties

Mechanism of Action

Target of Action

The primary targets of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .

Mode of Action

This compound: interacts with its targets by binding to the active sites of these enzymes, potentially altering their function .

Biochemical Pathways

The biochemical pathways affected by This compound are likely to be those involving its target enzymes . For example, it may influence the coagulation pathway by interacting with Kallikrein-1, or affect cellular signaling pathways through its interaction with Casein kinase II subunit alpha . The downstream effects of these interactions can include changes in cellular function and response to stimuli .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of This compound ’s action depend on the specific targets and pathways it affects . For instance, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride typically involves the reaction of 4-aminobenzamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes:

    Raw Materials: 4-aminobenzamide, glycine, and hydrochloric acid

    Reaction Conditions: Controlled temperature and pH to optimize yield

    Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides and acids

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products

    Oxidation Products: Amides, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various substituted benzamides

Scientific Research Applications

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies of enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzamide: A related compound with similar structural features

    Benzamidine: Known for its enzyme inhibitory properties

    N-(4-Aminobenzoyl)glycine: Another derivative with comparable applications

Uniqueness

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is unique due to its dual functional groups (amino and amide), which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various research applications.

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGCRJJGQFLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.